- Selective Urokinase-Type Plasminogen Activator Inhibitors. 1-(7-Sulfonamidoisoquinolinyl)guanidinesJournal of Medicinal Chemistry, 2007, 50(10), 2341-2351,
Cas no 92146-82-2 (tert-Butyl 3-aminobenzoate)

tert-Butyl 3-aminobenzoate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-Butyl 3-aminobenzoate
- Benzoic acid, 3-amino-,1,1-dimethylethyl ester
- 1,1-Dimethylethyl 3-aminobenzoate (ACI)
- Benzoic acid, m-amino-, tert-butyl ester (7CI)
- 3-Aminobenzoic acid tert-butyl ester
- CS-0130430
- SY003973
- 92146-82-2
- UNII-CVE73CZ65H
- DTXSID4049373
- AC-7104
- DTXCID1029332
- Z600614512
- SCHEMBL381125
- Benzoic acid, 3-amino-, tert.-butyl ester
- CAS-92146-82-2
- TERT-BUTYL-3-AMINOBENZOATE
- PS-4335
- t-butyl 3-aminobenzoate
- EN300-262030
- 3-amino-benzoic acid tert-butyl ester
- 3-Amino-benzoic acid t-butyl ester
- (3-Amino-phenyl)-carboxylic acid-tert-butyl ester
- CHEMBL3187046
- Tox21_202904
- NCGC00260450-01
- 1,1-dimethylethyl 3-aminobenzoate
- Benzoic acid, 3-amino-, 1,1-dimethylethyl ester
- MFCD00729048
- CHEBI:195132
- TERT-BUTYL3-AMINOBENZOATE
- AKOS009159044
- DB-001862
- tert-Butyl 3-aminobenzoate, >=97.0% (NT)
- 3-amino benzoic acid t-butyl ester
- CVE73CZ65H
- AB1269
-
- MDL: MFCD00729048
- Inchi: 1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
- Chave InChI: YGIRNXMYJLWFLH-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(N)C=CC=1)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 193.11000
- Massa monoisotópica: 193.110278721g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 208
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.1
- Superfície polar topológica: 52.3Ų
Propriedades Experimentais
- Ponto de Fusão: 81 °C
- PSA: 52.32000
- LogP: 2.80530
tert-Butyl 3-aminobenzoate Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26; S36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C(BD29899)
- Frases de Risco:R36/37/38
tert-Butyl 3-aminobenzoate Dados aduaneiros
- CÓDIGO SH:2922499990
- Dados aduaneiros:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
tert-Butyl 3-aminobenzoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D523550-1g |
tert-Butyl 3-aMinobenzoate |
92146-82-2 | 97% | 1g |
$100 | 2024-05-24 | |
eNovation Chemicals LLC | D523550-5g |
tert-Butyl 3-aMinobenzoate |
92146-82-2 | 97% | 5g |
$160 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE428-1g |
tert-Butyl 3-aminobenzoate |
92146-82-2 | 97% | 1g |
171.0CNY | 2021-07-10 | |
Ambeed | A640854-5g |
tert-Butyl 3-aminobenzoate |
92146-82-2 | 97% | 5g |
$21.0 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201070-10g |
tert-Butyl 3-Aminobenzoate |
92146-82-2 | 98% | 10g |
¥420.00 | 2024-04-25 | |
Fluorochem | 066848-10g |
tert-Butyl 3-Aminobenzoate |
92146-82-2 | 97% | 10g |
£174.00 | 2022-03-01 | |
Alichem | A019095264-100g |
tert-Butyl 3-aminobenzoate |
92146-82-2 | 95% | 100g |
$728.70 | 2023-08-31 | |
eNovation Chemicals LLC | D523550-25g |
tert-Butyl 3-aMinobenzoate |
92146-82-2 | 97% | 25g |
$185 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886196-25g |
TERT-BUTYL 3-AMINOBENZOATE |
92146-82-2 | 98% | 25g |
3,491.10 | 2021-05-17 | |
abcr | AB145586-10 g |
t-Butyl 3-aminobenzoate; 95% |
92146-82-2 | 10g |
€233.00 | 2022-06-12 |
tert-Butyl 3-aminobenzoate Método de produção
Synthetic Routes 1
Synthetic Routes 2
- Carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halidesTetrahedron Letters, 2010, 51(46), 5984-5987,
Synthetic Routes 3
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamidesNature Chemical Biology, 2019, 15(3), 250-258,
Synthetic Routes 4
- Preparation of 1,5-benzodiazepine derivatives as CCK-A receptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 5
- 2-(Trimethylsilyl)ethanesulfonyl amide as a new ammonia equivalent for palladium-catalyzed amination of aryl halidesTetrahedron Letters, 2008, 49(31), 4585-4587,
Synthetic Routes 6
- Preparation of pyridone- and pyrimidoneacetamides and their intermediates and their pharmaceutical use as chymase inhibitors, Japan, , ,
Synthetic Routes 7
- Innovative Multipodal Ligands Derived from Troeger's Bases for the Sensitization of Lanthanide(III) LuminescenceChemistry - A European Journal, 2020, 26(70), 16900-16909,
Synthetic Routes 8
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
- New selenyl linker for solid-phase synthesis of dehydropeptidesTetrahedron Letters, 2003, 44(29), 5445-5448,
Synthetic Routes 9
- Preparation of guanidinoisoquinolines as urokinase inhibitors, United States, , ,
Synthetic Routes 10
- Preparation of 1,5-benzodiazepine derivatives as cholecystokinin and/or gastrin antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 11
- Rational Design of Substituted Diarylureas: A Scaffold for Binding to G-Quadruplex MotifsJournal of Medicinal Chemistry, 2008, 51(24), 7751-7767,
Synthetic Routes 12
- Preparation of hydroxyethylamine derivatives for the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,
Synthetic Routes 13
- Preparation of isoquinolinylguanidines as urokinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiationScience China: Chemistry, 2021, 64(1), 17-21,
Synthetic Routes 15
- Ureylene derivatives as DNA oligonucleotide ligands and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 16
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 45 min, rt
- Palladium-Catalyzed Amination of Aryl Halides on Solid SupportOrganic Letters, 2002, 4(26), 4689-4692,
Synthetic Routes 17
- Preparation of 1,4-benzodiazepin-2-one-1-acetamides as cholecystokinin-A receptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 18
- Preparation of novel selenyl linkers and their use as intermediates for double bond-containing compounds, Japan, , ,
Synthetic Routes 19
- Preparation of CCK or gastrin modulating 5-heterocyclyl-1,5-benzodiazepinediones, World Intellectual Property Organization, , ,
tert-Butyl 3-aminobenzoate Raw materials
- Benzoic acid, 3-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-, 1,1-dimethylethyl ester
- Benzoic acid, 3-[[[2-(trimethylsilyl)ethyl]sulfonyl]amino]-, 1,1-dimethylethyl ester
- tert-Butyl 3-nitrobenzoate
- Di-tert-butyl dicarbonate
- Tert-butyl 3-bromobenzoate
- Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester
- 3-Nitrobenzoic acid
tert-Butyl 3-aminobenzoate Preparation Products
tert-Butyl 3-aminobenzoate Literatura Relacionada
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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